molecular formula C15H13N5 B5457120 N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE

N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B5457120
M. Wt: 263.30 g/mol
InChI Key: AGPTVYRMMJDLMW-UHFFFAOYSA-N
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Description

N2,N2-Diphenyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms This particular compound is characterized by the presence of two phenyl groups attached to the nitrogen atoms at positions 2 and 4 of the triazine ring

Scientific Research Applications

N2,N2-Diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Medicinal Chemistry: It has been studied for its antiproliferative activity against cancer cell lines, particularly triple-negative breast cancer cells.

    Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.

Safety and Hazards

The safety data sheet for a similar compound, N(4),6-diphenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride, indicates that it causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

N2,N2-Diphenyl-1,3,5-triazine-2,4-diamine can be synthesized through a one-pot, microwave-assisted method. This involves the condensation of cyanoguanidine, aromatic aldehydes, and arylamines in the presence of hydrochloric acid. The reaction is followed by treatment with a base, which promotes the rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the purification process may involve crystallization from ethanol to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N2,N2-Diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The phenyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents such as halogens or organometallic compounds.

    Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of N2,N2-Diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. In the context of its antiproliferative activity, the compound induces apoptosis in cancer cells. This is evidenced by time-dependent cytotoxic effects and morphological changes observed in treated cells. The exact molecular targets and pathways involved may include key proteins and enzymes related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N2-Diphenyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern with phenyl groups, which imparts distinct chemical and biological properties. Its selective antiproliferative activity against cancer cells, without affecting normal cells, highlights its potential as a therapeutic agent .

Properties

IUPAC Name

2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5/c16-14-17-11-18-15(19-14)20(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPTVYRMMJDLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.